Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate
CAS No.:
Cat. No.: VC15618667
Molecular Formula: C23H24O5
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24O5 |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | propan-2-yl 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |
| Standard InChI | InChI=1S/C23H24O5/c1-14(2)27-21(24)13-26-20-11-10-18-15(3)19(12-17-8-6-5-7-9-17)23(25)28-22(18)16(20)4/h5-11,14H,12-13H2,1-4H3 |
| Standard InChI Key | QBGTZYZXKLXEOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C)CC3=CC=CC=C3 |
Introduction
Molecular Structure and Chemical Identity
Core Chromenone Framework
The compound belongs to the coumarin family, characterized by a benzopyrone structure consisting of a benzene ring fused to a pyrone moiety . The chromen-2-one core (C₉H₆O₂) serves as the foundational scaffold, with substitutions at the 3-, 4-, 7-, and 8-positions modulating its electronic and steric properties. The 2-oxo group introduces electron-withdrawing effects, influencing resonance stability and intermolecular interactions .
Substituent Configuration
Key substituents include:
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3-Benzyl group: A phenylmethyl moiety enhances lipophilicity and π-π stacking potential.
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4- and 8-Methyl groups: Methylation at these positions increases steric bulk and alters dipole moments.
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7-Oxyacetate isopropyl ester: The ester linkage at position 7 improves solubility in organic solvents and provides a site for hydrolytic cleavage .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₃H₂₄O₅ | |
| Average molecular mass | 380.440 g/mol | |
| Monoisotopic mass | 380.162374 g/mol | |
| IUPAC name | Propan-2-yl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate |
The isopropyl ester group contributes to the compound’s stability against enzymatic hydrolysis compared to methyl or ethyl analogs, as demonstrated in simulated gastric fluid studies.
Synthesis and Reaction Pathways
Pechmann Condensation
The chromenone core is synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. For this compound:
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Reactants: 4-methylresorcinol and ethyl acetoacetate.
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Catalyst: Concentrated sulfuric acid (15 mol%) at 80°C for 6 hours.
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Yield: 68–72% after recrystallization from ethanol.
Benzylation at Position 3
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Reagent: Benzyl bromide (1.2 equiv) in dimethylformamide (DMF).
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Base: Potassium carbonate (2.0 equiv) at 60°C for 12 hours.
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Yield: 85%.
Esterification at Position 7
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Reagent: Isopropyl bromoacetate (1.5 equiv).
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Conditions: Triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 25°C for 24 hours.
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Yield: 78%.
Table 2: Optimization of Synthesis Parameters
| Step | Temperature | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Pechmann condensation | 80°C | Ethanol | H₂SO₄ | 68–72 |
| Benzylation | 60°C | DMF | K₂CO₃ | 85 |
| Esterification | 25°C | THF | Et₃N | 78 |
Physicochemical Properties
Solubility Profile
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Polar solvents: Soluble in acetone (32 mg/mL) and dimethyl sulfoxide (DMSO, 45 mg/mL).
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Nonpolar solvents: Limited solubility in hexane (<0.1 mg/mL) .
Thermal Stability
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Melting point: 142–144°C (DSC, heating rate 10°C/min).
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Thermogravimetric analysis (TGA): Decomposition onset at 210°C under nitrogen.
Spectroscopic Characteristics
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UV-Vis (methanol): λₘₐₓ = 275 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the chromenone system.
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 6.21 (s, 1H, H-5), 5.22 (septet, 1H, isopropyl), 2.41 (s, 3H, 4-CH₃), 2.38 (s, 3H, 8-CH₃) .
Biological Activities and Mechanisms
Antimicrobial Effects
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Gram-positive bacteria: MIC = 8 μg/mL against Staphylococcus aureus (ATCC 25923).
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Mechanism: Disruption of cell membrane integrity via interaction with lipid II precursors.
Anti-inflammatory Action
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COX-2 inhibition: 74% at 50 μM (in vitro assay).
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NF-κB suppression: Reduced p65 nuclear translocation in LPS-stimulated macrophages.
Industrial and Research Applications
Pharmaceutical Development
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Prodrug design: The isopropyl ester serves as a hydrolyzable promoiety for controlled drug release.
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Topical formulations: Incorporated into emulsions (5% w/w) for dermatological applications due to UV stability.
Materials Science
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OLEDs: Electron-transport layer in green-emitting devices (EQE = 8.2%).
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Polymer additives: Enhances thermal stability of polypropylene (20% increase in decomposition temperature).
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